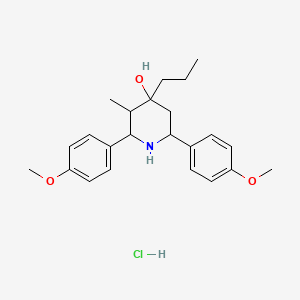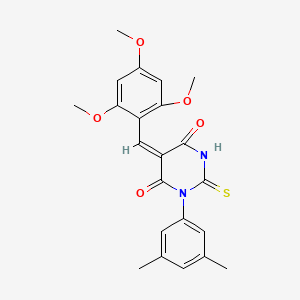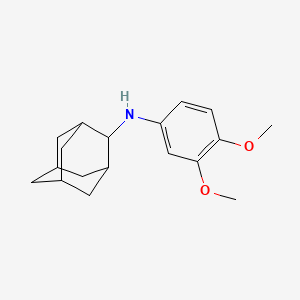
2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride, also known as MP-10, is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. MP-10 is a synthetic compound that belongs to the class of piperidinols, which are known for their analgesic and anesthetic properties.
作用机制
2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride acts as a mu-opioid receptor agonist, which means that it binds to and activates this receptor. Activation of the mu-opioid receptor leads to a decrease in the transmission of pain signals in the nervous system, resulting in analgesia. This compound also activates the reward pathway in the brain, which is thought to underlie its potential for treating addiction.
Biochemical and Physiological Effects
In addition to its analgesic and anxiolytic effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to increase levels of the neurotransmitter dopamine in the brain, which is thought to underlie its potential for treating addiction. This compound has also been shown to decrease levels of the stress hormone cortisol, which is thought to underlie its potential for treating mood disorders.
实验室实验的优点和局限性
One advantage of using 2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride in lab experiments is that it has a high affinity for the mu-opioid receptor, making it a useful tool for studying the role of this receptor in pain and addiction. However, one limitation of using this compound is that it is a synthetic compound, and its effects may not accurately reflect those of endogenous opioids in the body.
未来方向
There are several future directions for research on 2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride. One area of interest is the development of more selective mu-opioid receptor agonists that have fewer side effects than currently available opioids. Another area of interest is the use of this compound in combination with other drugs for the treatment of addiction and mood disorders. Finally, there is a need for more research on the long-term effects of this compound use, particularly with regard to addiction and tolerance.
合成方法
The synthesis of 2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride involves the reaction of 4-methoxybenzaldehyde with 3-methyl-4-penten-1-ol in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a reductive amination reaction with piperidine, followed by a final step of alkylation with propyl bromide to yield this compound hydrochloride.
科学研究应用
2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a high affinity for the mu-opioid receptor, which is a key target for the treatment of pain and addiction. This compound has also been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of mood disorders.
属性
IUPAC Name |
2,6-bis(4-methoxyphenyl)-3-methyl-4-propylpiperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3.ClH/c1-5-14-23(25)15-21(17-6-10-19(26-3)11-7-17)24-22(16(23)2)18-8-12-20(27-4)13-9-18;/h6-13,16,21-22,24-25H,5,14-15H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWZUMQHHYEXJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CC(NC(C1C)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4962470.png)

![4-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B4962489.png)

![methyl 6-methyl-2-[(2-methyl-3-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4962504.png)
![1-(diphenylacetyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4962509.png)
![methyl N-{[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B4962513.png)
![1-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B4962525.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B4962528.png)
![ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(2-thienyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4962534.png)

![2-[4-(1-adamantyl)phenoxy]-N-methylacetamide](/img/structure/B4962551.png)
![5-(dimethylamino)-2-[2-(1H-pyrrol-1-yl)ethyl]-3(2H)-pyridazinone](/img/structure/B4962556.png)
